Methyl N-cbz-piperidine-2-carboxylate
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Overview
Description
Methyl N-cbz-piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural relevance to various biologically active molecules. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a carbobenzyloxy (cbz) protecting group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Scientific Research Applications
Methyl N-cbz-piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Employed in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
Target of Action
Methyl N-cbz-piperidine-2-carboxylate is a chemical compound used in the field of organic synthesis
Mode of Action
It’s known to be used in organic synthesis reactions, possibly as a protecting group or an intermediate . The exact interactions with its targets and the resulting changes are subjects of ongoing research.
Result of Action
As it’s primarily used as an intermediate in organic synthesis
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be stable under normal temperatures but can decompose under light and oxidation . It’s soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane , which can affect its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-cbz-piperidine-2-carboxylate typically involves the protection of the piperidine nitrogen with a cbz group followed by esterification of the carboxylic acid. One common method involves the reaction of piperidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the cbz-protected intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl N-cbz-piperidine-2-carboxylate undergoes various chemical reactions, including:
Hydrogenation: The cbz protecting group can be removed via hydrogenation using palladium on carbon as a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas.
Hydrolysis: Aqueous sodium hydroxide, heat.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed:
Hydrogenation: Piperidine-2-carboxylic acid.
Hydrolysis: N-cbz-piperidine-2-carboxylic acid.
Reduction: N-cbz-piperidine-2-methanol.
Comparison with Similar Compounds
- Methyl N-cbz-3-piperidinecarboxylate
- Methyl 1-cbz-piperidine-3-carboxylate
- 1-benzyl 3-methyl piperidine-1,3-dicarboxylate
- N-cbz-3-piperidine-carboxylic acid methyl ester
Uniqueness: Methyl N-cbz-piperidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the cbz protecting group. This makes it particularly useful in the synthesis of compounds where selective protection and deprotection of the nitrogen atom are required. Its structural features allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYPKDMELOKLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451852 |
Source
|
Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180609-56-7 |
Source
|
Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-Cbz-piperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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